molecular formula C27H27NOS2 B14573062 Propanamide, N,N-bis[2-(2-naphthalenylthio)ethyl]- CAS No. 61455-02-5

Propanamide, N,N-bis[2-(2-naphthalenylthio)ethyl]-

Cat. No.: B14573062
CAS No.: 61455-02-5
M. Wt: 445.6 g/mol
InChI Key: KWGUEPKBCUAOCW-UHFFFAOYSA-N
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Description

Propanamide, N,N-bis[2-(2-naphthalenylthio)ethyl]- is an organic compound belonging to the class of amides. This compound is characterized by the presence of two naphthalenylthioethyl groups attached to the nitrogen atom of the propanamide backbone. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N-bis[2-(2-naphthalenylthio)ethyl]- typically involves the reaction of propanamide with 2-(2-naphthalenylthio)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The industrial production methods are designed to be cost-effective and scalable, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N-bis[2-(2-naphthalenylthio)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The naphthalenylthioethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

Propanamide, N,N-bis[2-(2-naphthalenylthio)ethyl]- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, N,N-bis[2-(2-naphthalenylthio)ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a single propanamide backbone.

    N,N-Diethylpropanamide: Contains two ethyl groups attached to the nitrogen atom.

    N,N-Dimethylpropanamide: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

Propanamide, N,N-bis[2-(2-naphthalenylthio)ethyl]- is unique due to the presence of two naphthalenylthioethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61455-02-5

Molecular Formula

C27H27NOS2

Molecular Weight

445.6 g/mol

IUPAC Name

N,N-bis(2-naphthalen-2-ylsulfanylethyl)propanamide

InChI

InChI=1S/C27H27NOS2/c1-2-27(29)28(15-17-30-25-13-11-21-7-3-5-9-23(21)19-25)16-18-31-26-14-12-22-8-4-6-10-24(22)20-26/h3-14,19-20H,2,15-18H2,1H3

InChI Key

KWGUEPKBCUAOCW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCSC1=CC2=CC=CC=C2C=C1)CCSC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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